

CAS number and molecular structure of Hexyltrimethylammonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyltrimethylammonium*

Cat. No.: *B102394*

[Get Quote](#)

Hexyltrimethylammonium Chloride: A Technical Guide

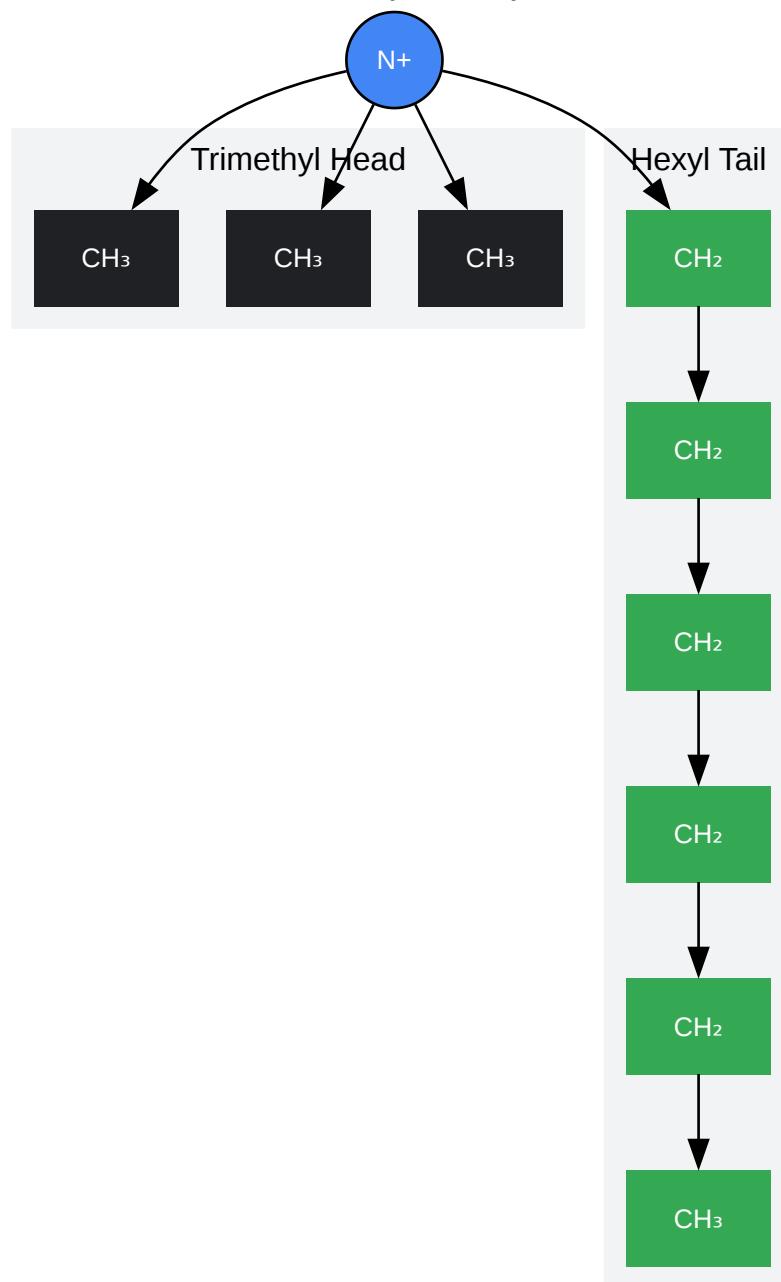
For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltrimethylammonium chloride is a quaternary ammonium compound and cationic surfactant. While specific technical data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on available information and data from its close analogue, **Hexyltrimethylammonium** bromide. This document covers its chemical identity, physicochemical properties, a general synthesis protocol, and its applications in research and drug development, with a focus on its role as a surfactant and phase transfer catalyst. All quantitative data is presented in tabular format for clarity, and a conceptual synthesis workflow is provided.

Chemical Identity and Molecular Structure

Hexyltrimethylammonium chloride consists of a central nitrogen atom bonded to three methyl groups and one hexyl group, with a chloride counterion. The hexyl chain provides a hydrophobic tail, while the trimethylammonium head group is hydrophilic and carries a positive charge.


- IUPAC Name: Hexyl(trimethyl)azanium chloride

- Molecular Formula: C₉H₂₂CIN
- Molecular Weight: 179.73 g/mol

Due to the scarcity of specific data for **Hexyltrimethylammonium** chloride, its existence and CAS (Chemical Abstracts Service) number have not been definitively established through the conducted searches. For reference, the closely related compound, **Hexyltrimethylammonium** bromide, has the CAS number 2650-53-5.

Molecular Structure

Molecular Structure of Hexyltrimethylammonium Cation

[Click to download full resolution via product page](#)

Caption: Structure of the **Hexyltrimethylammonium** cation.

Physicochemical Properties

Detailed experimental data for **Hexyltrimethylammonium** chloride is not readily available. The following table summarizes the known properties of its bromide analogue,

Hexyltrimethylammonium bromide, which is expected to have similar physical characteristics, with differences mainly arising from the different anionic counterparts.

Property	Value (for Hexyltrimethylammonium bromide)	Reference
CAS Number	2650-53-5	[1] [2]
Molecular Formula	C ₉ H ₂₂ BrN	[1] [2]
Molecular Weight	224.18 g/mol	[1] [2]
Appearance	White powder	[2]
Melting Point	183 - 187 °C	[2]
Solubility	Soluble in DMSO	[3]
SMILES String	CCCCCC--INVALID-LINK-- (C)C.[Br-]	[1]
InChI Key	JYVPKRHOTGQJSE- UHFFFAOYSA-M	[1]

Synthesis of Alkyltrimethylammonium Halides: A General Protocol

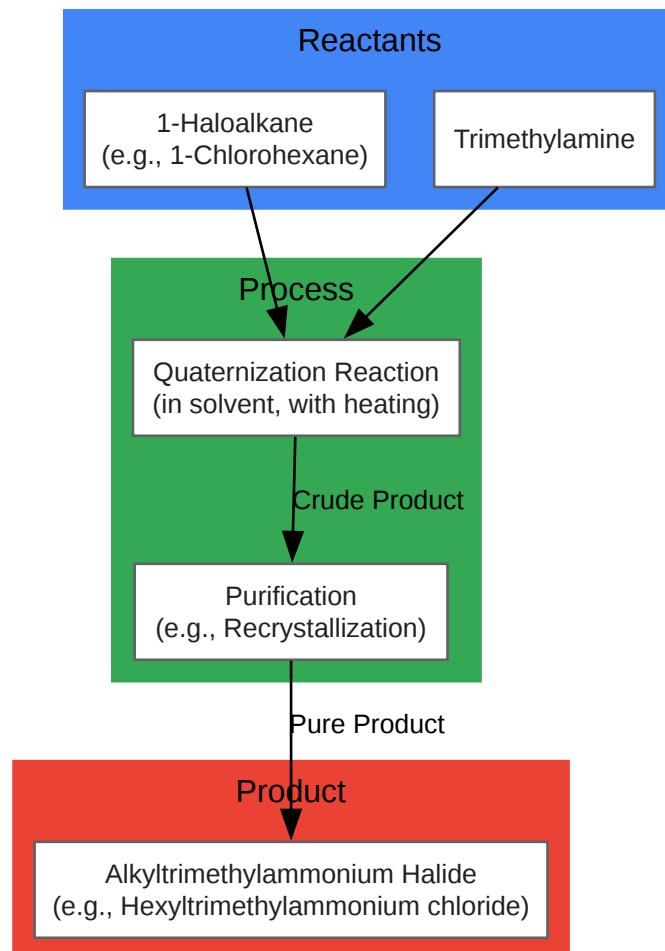
The synthesis of short-chain alkyltrimethylammonium halides, such as

Hexyltrimethylammonium chloride, can be generally achieved through the quaternization of a tertiary amine (trimethylamine) with an appropriate alkyl halide (1-chlorohexane). This is a type of nucleophilic substitution reaction.

Experimental Protocol: Conceptual Synthesis

Materials:

- 1-Chlorohexane (or other 1-haloalkane)
- Trimethylamine (can be used as a solution in a suitable solvent like ethanol or THF)


- A suitable solvent (e.g., ethanol, acetonitrile, or THF)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1-chlorohexane in the chosen solvent.
- Add a stoichiometric excess of trimethylamine solution to the reaction mixture.
- Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
- After the reaction is complete, cool the mixture to room temperature.
- The product, **Hexyltrimethylammonium** chloride, may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

Synthesis Workflow

General Synthesis of Alkyltrimethylammonium Halides

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of Alkyltrimethylammonium Halides.

Applications in Research and Drug Development

Hexyltrimethylammonium salts, as part of the broader class of quaternary ammonium surfactants, have several applications in scientific research and are of interest in the pharmaceutical field.

- Surfactant and Micelle Formation: Like other alkyltrimethylammonium salts, the hexyl derivative is expected to act as a cationic surfactant, forming micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can

be used to solubilize hydrophobic molecules, which is a key consideration in drug formulation for poorly soluble active pharmaceutical ingredients (APIs).^[4]

- Phase Transfer Catalysis: Quaternary ammonium salts are widely used as phase transfer catalysts. They facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This can lead to faster reaction rates and higher yields in the synthesis of complex organic molecules, including pharmaceutical intermediates.
- Antimicrobial Properties: Quaternary ammonium compounds are known for their antimicrobial activity. While the efficacy varies with the length of the alkyl chain, this property is of interest in the development of antiseptic formulations and preservatives.
- Role in Nanoparticle Synthesis: Cationic surfactants are often used as stabilizing or directing agents in the synthesis of nanoparticles. They can adsorb to the surface of growing nanoparticles, preventing aggregation and influencing their final size and shape. This is relevant in the development of nanomaterial-based drug delivery systems.
- Cosurfactant in Mixed Micellar Systems: Shorter-chain alkyltrimethylammonium salts like the hexyl derivative can act as cosurfactants in combination with longer-chain surfactants. They can modulate the properties of micelles, such as their size, shape, and the microenvironment within the micellar core, which can be tailored for specific drug delivery applications.^{[4][5]}

Conclusion

Hexyltrimethylammonium chloride is a short-chain cationic surfactant with potential applications in various areas of chemical and pharmaceutical research. While specific experimental data for this compound is sparse, a comprehensive understanding can be derived from its close analogue, **Hexyltrimethylammonium** bromide, and the general properties of alkyltrimethylammonium salts. Its utility as a surfactant, phase transfer catalyst, and component in mixed micellar systems makes it a molecule of interest for further investigation, particularly in the fields of organic synthesis and drug formulation. Further research is needed to fully characterize the specific properties of **Hexyltrimethylammonium** chloride and to explore its full potential in scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexyltrimethylammonium bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CAS number and molecular structure of Hexyltrimethylammonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102394#cas-number-and-molecular-structure-of-hexyltrimethylammonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com